molecular formula C9H8F3I B1603469 4-(2-Iodoethyl)benzotrifluoride CAS No. 178685-14-8

4-(2-Iodoethyl)benzotrifluoride

Cat. No.: B1603469
CAS No.: 178685-14-8
M. Wt: 300.06 g/mol
InChI Key: SRZXEFNIPPUVHS-UHFFFAOYSA-N
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Description

4-(2-Iodoethyl)benzotrifluoride is a chemical compound with the molecular formula C10H8F3I. It is also known by its IUPAC name, 1-(2-iodoethyl)-4-(trifluoromethyl)benzene. This compound is characterized by the presence of an iodoethyl group attached to a benzene ring, which also bears a trifluoromethyl group. The compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(2-Iodoethyl)benzotrifluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of radiolabeled molecules for imaging and diagnostic purposes.

    Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodoethyl)benzotrifluoride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzene.

    Iodination: The introduction of the iodoethyl group is achieved through a halogenation reaction. This involves the reaction of 4-(trifluoromethyl)benzene with iodine and an appropriate halogenating agent under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 4-(trifluoromethyl)benzene and iodine.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: The final product is purified using techniques such as distillation or recrystallization to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodoethyl)benzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium or copper are often used in coupling reactions.

    Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzotrifluoride derivatives, while coupling reactions can produce complex organic molecules with extended aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzotrifluoride: Similar in structure but lacks the ethyl group.

    4-(2-Bromoethyl)benzotrifluoride: Contains a bromoethyl group instead of an iodoethyl group.

    4-(2-Chloroethyl)benzotrifluoride: Contains a chloroethyl group instead of an iodoethyl group.

Uniqueness

4-(2-Iodoethyl)benzotrifluoride is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

1-(2-iodoethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZXEFNIPPUVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCI)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593418
Record name 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178685-14-8
Record name 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-(trifluoromethyl)phenyl alcohol (5.0 g, 0.026 mol) in methylene chloride (30 mL, 0.5 mol) at 0° C. was added triethylamine (5.13 mL, 0.0368 mol) followed by methanesulfonyl chloride (3.92 g, 0.0342 mol). After stirring from 0° C. to room temperature for 3 hours, the reaction mixture was washed with 1N HCl, saturated NaHCO3, water, brine and dried over anhydrous sodium sulfate. To the crude product in acetone (50 mL, 0.7 mol) was added sodium iodide (5.9 g, 0.039 mol). The reaction mixture was stirred at 55° C. overnight, filtered and the solid washed with acetone. The filtrate was concentrated, dissolved in Et2O (100 mL), washed with water, brine and dried over anhydrous sodium sulfate to give 7.51 g of brown liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5.13 mL
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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